molecular formula C9H12O2 B12598999 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one CAS No. 647024-52-0

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one

Cat. No.: B12598999
CAS No.: 647024-52-0
M. Wt: 152.19 g/mol
InChI Key: MBNYSTQYBRVIPQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one is an organic compound that features a pyran ring fused with a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate methylprop-2-en-1-one derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.

    2-Methylprop-2-en-1-one: A related compound with a similar enone structure.

Uniqueness

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

647024-52-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-7(2)9(10)8-5-3-4-6-11-8/h5H,1,3-4,6H2,2H3

InChI Key

MBNYSTQYBRVIPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CCCCO1

Origin of Product

United States

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